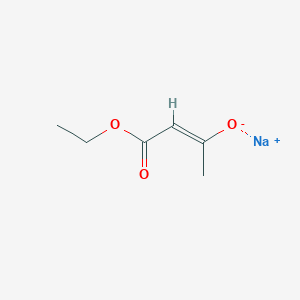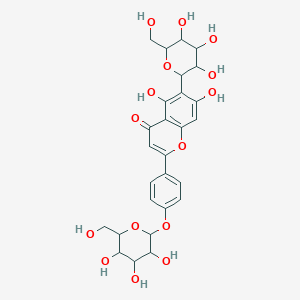
(11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] is a complex organic compound characterized by its unique structure, which includes anthracene and naphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the anthracene groups through Friedel-Crafts alkylation. The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Purification steps such as recrystallization and chromatography are also crucial.
Analyse Des Réactions Chimiques
Types of Reactions
(11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce halogens or other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
While specific biological applications may not be well-documented, compounds with similar structures are often studied for their potential biological activity, including anti-cancer and anti-microbial properties.
Medicine
Potential medicinal applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action for (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, affecting biochemical pathways. In materials science, its electronic properties would be of primary interest, influencing how it interacts with light or electrical fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene derivatives: Compounds like 9,10-diphenylanthracene share structural similarities and are used in similar applications.
Naphthalene derivatives: Compounds such as 2-naphthol or 1,4-dihydroxynaphthalene have related structures and chemical properties.
Uniqueness
What sets (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] apart is its combination of anthracene and naphthalene moieties, which may confer unique electronic and photochemical properties. This makes it particularly interesting for applications in organic electronics and photochemistry.
Propriétés
IUPAC Name |
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2(11),3,5,7,9,15,17,21-nonaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H31O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-5,7-17,19-28H,6,18H2,(H,49,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKDXDJLUYHXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C3C(=C2C=C1)C4=C(C(=CC5=CC=CC=C54)C6=C7C=CC=CC7=CC8=CC=CC=C86)OP(=O)(O3)O)C9=C1C=CC=CC1=CC1=CC=CC=C19 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H31O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tricyclo[5.2.1.02,6]decanedimethanol diacrylate](/img/structure/B8258935.png)


![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8258950.png)
![[2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] 2-amino-6-[[2-[(4-azidophenyl)methoxycarbonylamino]-3-(tert-butyldisulfanyl)propanoyl]amino]hexanoate](/img/structure/B8258955.png)

![methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B8258969.png)
